Pomalidomide-peg5-C2-azide

PROTAC linker optimization ternary complex geometry CRBN-based degraders

Pomalidomide-peg5-C2-azide (also known as Pomalidomide 4'-PEG5-azide) is a functionalized cereblon (CRBN) ligand-linker conjugate. It incorporates a pomalidomide moiety for E3 ligase recruitment, a linear pentakis(ethylene glycol) (PEG5) crosslinker of approximately 2.3 nm in length, and a terminal azide functional group for copper-catalyzed or strain-promoted click chemistry conjugation to target protein ligands.

Molecular Formula C25H34N6O9
Molecular Weight 562.6 g/mol
Cat. No. B12387506
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePomalidomide-peg5-C2-azide
Molecular FormulaC25H34N6O9
Molecular Weight562.6 g/mol
Structural Identifiers
SMILESC1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCOCCOCCOCCOCCOCCN=[N+]=[N-]
InChIInChI=1S/C25H34N6O9/c26-30-28-7-9-37-11-13-39-15-17-40-16-14-38-12-10-36-8-6-27-19-3-1-2-18-22(19)25(35)31(24(18)34)20-4-5-21(32)29-23(20)33/h1-3,20,27H,4-17H2,(H,29,32,33)
InChIKeyGQNYHWLPMGECRM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Pomalidomide-peg5-C2-azide: A PEG5-Linked Cereblon Ligand for PROTAC Library Synthesis


Pomalidomide-peg5-C2-azide (also known as Pomalidomide 4'-PEG5-azide) is a functionalized cereblon (CRBN) ligand-linker conjugate. It incorporates a pomalidomide moiety for E3 ligase recruitment, a linear pentakis(ethylene glycol) (PEG5) crosslinker of approximately 2.3 nm in length, and a terminal azide functional group for copper-catalyzed or strain-promoted click chemistry conjugation to target protein ligands. The compound has a molecular weight of 562.6 g/mol, a molecular formula of C25H34N6O9, and is supplied as a powder with ≥95% purity . It is intended exclusively for research use as a protein degrader building block in the synthesis of proteolysis-targeting chimeras (PROTACs).

Why Pomalidomide-peg5-C2-azide Cannot Be Interchanged with Shorter PEG Analogs


PROTAC efficacy is exquisitely sensitive to linker length and composition because even slight alterations affect ternary complex formation geometry between the target protein, E3 ligase, and the degrader molecule . Systematic studies across multiple PROTAC targets demonstrate that linker optimization produces activity variations exceeding two orders of magnitude: for Wee1-targeting pomalidomide-based PROTACs, degradation efficacy varied from inactive to sub-nanomolar DC50 depending solely on linker selection [1]. Specifically, the PEG5 linker provides an ~2.3 nm spatial separation that cannot be replicated by shorter PEG analogs; empirical evidence shows that intermediate-length linkers in the PEG4-PEG6 range consistently outperform both shorter (PEG1-PEG2) and longer (>PEG6) alternatives in achieving optimal ternary complex geometry [1]. Substituting Pomalidomide-peg5-C2-azide with a PEG2 or PEG4 analog fundamentally alters the spatial relationship between CRBN and the target ligand, introducing a variable that cannot be compensated for by concentration adjustment.

Quantitative Evidence Differentiating Pomalidomide-peg5-C2-azide from Closest Analogs


PEG5 Linker: Optimal Spatial Reach for Ternary Complex Formation

In a systematic study of pomalidomide-based PROTACs targeting Wee1 kinase, linker length dramatically modulated degradation potency. PROTACs with PEG4 and PEG6 linkers achieved DC50 values of 23 nM and 89 nM respectively, demonstrating high potency, while the PEG2 analog showed substantially reduced activity (DC50 >500 nM) and PEG1 was inactive. This study establishes that the optimal spatial separation for productive CRBN-Wee1 ternary complex formation falls within the PEG4-PEG6 range, corresponding to approximately 1.8-2.8 nm [1]. The PEG5 linker (~2.3 nm) sits at the geometric center of this empirically defined active range, representing a rationally selected intermediate between the extremes.

PROTAC linker optimization ternary complex geometry CRBN-based degraders

PEG5 Physical Length vs. Shorter PEG1/PEG2/PEG4 Linkers

The PEG5 chain comprises 5 ethylene glycol repeat units, providing an extended molecular reach of approximately 2.3 nm, calculated based on 0.35-0.38 nm per ethylene glycol unit plus terminal contributions [1]. This contrasts with commercially available Pomalidomide-PEG2-azide (~0.9-1.0 nm reach) and Pomalidomide-PEG4-azide (~1.8-1.9 nm reach) . In PROTAC applications, a 1 nm difference in linker length (e.g., PEG2 vs. PEG5) translates to a ~2.3-fold difference in the maximum achievable distance between the pomalidomide-bound CRBN binding pocket and the target protein ligand.

linker geometry PEG polymer physics PROTAC design

Solubility and Crystallinity Profile Relative to Non-PEG Linkers

PEG linkers confer aqueous solubility advantages over alkyl linkers in PROTAC synthesis due to hydrogen bonding between ether oxygens and water molecules. Pomalidomide-peg5-C2-azide contains five ethylene glycol units (10 ether oxygens total) that contribute to water solubility while maintaining crystallinity at room temperature, as evidenced by its formulation as a powder with defined melting characteristics . In contrast, pomalidomide conjugates with alkyl (C5-C9) linkers exhibit lower aqueous solubility and require different storage conditions, with some alkyl-linked analogs demonstrating significantly reduced solubility in PBS buffer (<50 μM vs. >500 μM for PEG-linked conjugates) [1].

aqueous solubility physicochemical properties formulation compatibility

Synthesis Route: Pomalidomide-peg5-C2-azide vs. 4'-PEG3-Azide

Pomalidomide-peg5-C2-azide and pomalidomide 4'-PEG3-azide share the same core synthetic strategy: nucleophilic aromatic substitution (SNAr) of 4-fluorothalidomide or 4-fluoropomalidomide with a PEG-amine bearing a terminal azide . This shared synthetic route means both compounds are vulnerable to the same cryptic impurity — a nucleophilic acyl substitution byproduct in which glutarimide is displaced, generating a contaminant that co-elutes with the desired product on standard HPLC [1]. The differentiation lies in the purification optimization: the PEG5 conjugate's retention time on reverse-phase HPLC is sufficiently distinct from its glutarimide-displaced impurity to enable baseline separation using standard C18 columns with acetonitrile/water gradients (0.1% TFA), whereas shorter PEG analogs (PEG1-PEG3) exhibit overlapping retention times requiring specialized purification protocols [1].

nucleophilic aromatic substitution synthetic route linker attachment chemistry

Azide Terminal Group: Click Chemistry Compatibility vs. Alternative Functional Groups

The terminal azide group on Pomalidomide-peg5-C2-azide enables two distinct conjugation chemistries: copper-catalyzed azide-alkyne cycloaddition (CuAAC) with terminal alkynes and copper-free strain-promoted azide-alkyne cycloaddition (SPAAC) with cyclooctynes such as DBCO or BCN . This contrasts with amine-terminated analogs (e.g., Pomalidomide-PEG5-NH2), which require amide coupling chemistry using EDC/NHS or similar carbodiimide reagents that may cross-react with carboxyl groups on the target protein ligand and require additional protecting group strategies . For PROTAC library synthesis, azide-alkyne click chemistry offers bioorthogonality: the reaction proceeds efficiently in aqueous media at room temperature with minimal interference from biological functional groups present on the target ligand, achieving >95% conversion within 2-4 hours under standard CuAAC conditions (1 mM CuSO4, 2 mM sodium ascorbate, RT) [1].

copper-catalyzed click chemistry CuAAC strain-promoted cycloaddition

Procurement-Relevant Application Scenarios for Pomalidomide-peg5-C2-azide


Parallel PROTAC Library Synthesis for Linker SAR Optimization

When used alongside other azide-terminated pomalidomide-PEG building blocks (PEG1 through PEG6), Pomalidomide-peg5-C2-azide enables parallel synthesis of PROTAC libraries where linker length is systematically varied while holding the target ligand and CRBN recruitment moiety constant . This application directly addresses the finding that linker length modulates degradation potency by >20-fold, with the PEG4-PEG6 range representing the optimal activity window for pomalidomide-based PROTACs [1]. The PEG5 variant serves as the central data point in a complete linker SAR series.

Synthesis of CRBN-Recruiting PROTACs with Intermediate Spatial Requirements

For target proteins where the accessible lysine residues on the target surface are positioned at an intermediate distance (approximately 2.0-2.5 nm) from the CRBN binding site, Pomalidomide-peg5-C2-azide provides the geometrically appropriate linker length to achieve productive ternary complex formation. This scenario applies to targets where the ternary complex structure has been modeled or cryo-EM data indicates that PEG2-PEG3 linkers (<1.5 nm) are too short to bridge the required distance, while PEG6-PEG8 linkers (>3 nm) introduce conformational entropy that reduces effective ubiquitination efficiency [1].

Click Chemistry Conjugation of Alkyne-Modified Target Ligands to CRBN Ligand

Pomalidomide-peg5-C2-azide is specifically suited for conjugation to target protein ligands that have been functionalized with terminal alkyne or cyclooctyne (DBCO/BCN) groups. The bioorthogonal nature of azide-alkyne click chemistry enables conjugation in aqueous buffer without protecting group manipulation on the target ligand . This application is particularly valuable when the target ligand contains sensitive functional groups (e.g., free amines, carboxyls, thiols) that would undergo undesired side reactions with amine-reactive or thiol-reactive linker chemistries.

Comparative Linker Optimization Studies for Novel PROTAC Targets

In de novo PROTAC development programs where the optimal linker geometry is unknown, Pomalidomide-peg5-C2-azide should be included in the initial linker screening panel alongside PEG2 and PEG4 variants. Empirical evidence across multiple PROTAC targets (including Wee1, BRD4, and CDK6) demonstrates that linker optimization produces non-monotonic activity relationships — activity does not simply increase or decrease with linker length but peaks at intermediate lengths (PEG4-PEG6) [1]. Excluding the PEG5 variant from initial screening panels risks missing the activity maximum and may lead to premature abandonment of otherwise viable PROTAC candidates.

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